molecular formula C18H26O B074961 Tonalide CAS No. 1506-02-1

Tonalide

Cat. No.: B074961
CAS No.: 1506-02-1
M. Wt: 258.4 g/mol
InChI Key: DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Description

Tonalide, also known as 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline, is a synthetic polycyclic musk compound widely used in the fragrance industry. Discovered in the early 1950s, it became popular in the 1970s as a fragrance ingredient due to its musk-like scent and stability. This compound is recognized for its ability to harmonize and enhance the overall fragrance profile, making it a preferred choice in various cosmetic and personal care products .

Mechanism of Action

Target of Action

Tonalide is primarily used in perfumes and is known for its musk-like fragrance . It is a lipophilic compound that can bioaccumulate in aquatic organisms, particularly in fish blood . .

Mode of Action

Research suggests that this compound can play bidirectional roles in damaging amino acids: it acts as a photosensitizer and a reactive activator . As a photosensitizer, the singlet oxygen generated from the this compound photosensitization can cause oxidative damage to amino acids . Furthermore, the carbonyl group of this compound can activate the nitrogen-containing group of amino acids through electron transfer .

Biochemical Pathways

It is known that the compound can undergo oh-initiated indirect photochemical transformation, which can lead to the formation of transformation products (tps) that may have increased bioaccumulation potential and ecotoxicological effects .

Pharmacokinetics

Given its lipophilic nature and its ability to bioaccumulate in aquatic organisms, it can be inferred that this compound may have significant absorption and distribution within organisms . More research is needed to fully understand the ADME properties of this compound.

Result of Action

At the molecular level, this compound and related polycyclic musks have been found to cause estrogenic effects, genetic injuries, and disturbances in gene expression . The formation of imines during the photochemical transformation of this compound with histidine/glycine could potentially lead to skin sensitization .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the presence of dissolved organic matter during the photolysis of this compound can lead to the formation of TPs that are more toxic than the parent compound . Moreover, this compound levels in the environment can be monitored using passive samplers, which can provide insights into the compound’s persistence and potential effects in the environment .

Biochemical Analysis

Biochemical Properties

Tonalide interacts with various biomolecules in biochemical reactions. It has been found to be stable and bioaccessible in certain cooking and digestion processes

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, in marine microalgae, it has been found to inhibit growth, indicating a potential influence on cell function

Molecular Mechanism

It is known to undergo transformation during environmental geochemistry processes, leading to the formation of transformation products (TPs) that may pose increased risks to human health and ecosystems

Temporal Effects in Laboratory Settings

It is known that this compound can undergo transformation during environmental geochemistry processes . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

Studies on the effects of varying dosages of this compound in animal models are sparse. One study conducted on rainbow trout showed that this compound exposure could potentially affect hematocrit levels, but no significant changes were observed in the biochemical profile

Metabolic Pathways

Given its lipophilic nature, it is likely to interact with enzymes or cofactors involved in lipid metabolism

Transport and Distribution

This compound, due to its lipophilic nature, is likely to be transported and distributed within cells and tissues via lipid transporters

Subcellular Localization

Given its lipophilic nature, it may localize in lipid-rich areas of the cell

Preparation Methods

Tonalide is synthesized through a series of Friedel-Crafts alkylation reactions. The process involves the following steps:

Industrial production of this compound has been optimized using continuous-flow microreactors, which offer higher efficiency and safety compared to traditional batch reactors. This method involves the use of aluminum chloride as a catalyst, with optimized reaction conditions to achieve high yields .

Chemical Reactions Analysis

Tonalide primarily undergoes Friedel-Crafts alkylation reactions during its synthesis. The key reactions include:

    Friedel-Crafts Alkylation: Involves the reaction of p-Isopropyl toluene with 2,3-dimethyl-1-butene, followed by a second alkylation with acetyl chloride.

    Catalysts and Conditions: Aluminum chloride is commonly used as a catalyst. .

The major product formed from these reactions is this compound, which is characterized by its musk-like scent and stability.

Scientific Research Applications

Tonalide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Tonalide is often compared to other polycyclic musks, such as Galaxolide and Velvione. While all these compounds share a musk-like scent, this compound is unique in its chemical structure and olfactory properties:

These comparisons highlight this compound’s distinctiveness in terms of its scent profile and stability, making it a preferred choice in various fragrance applications.

Properties

IUPAC Name

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone
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InChI

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3
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InChI Key

DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
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Molecular Formula

C18H26O
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DSSTOX Substance ID

DTXSID7041544
Record name Tonalide
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Molecular Weight

258.4 g/mol
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Physical Description

Liquid; Other Solid, Solid with an odor of musk; [HSDB]
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
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Boiling Point

The boiling temperature at atmospheric pressure is 326 +/- 4 °C.
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Solubility

In water, 1.25 mg/L, temp not specified
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Density

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m
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Vapor Pressure

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified
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Color/Form

White to off-white crystalline solid, Solid

CAS No.

21145-77-7, 1506-02-1
Record name Tonalide
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
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Record name Acetyl hexamethyl tetralin
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
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Record name ACETYL HEXAMETHYL TETRALIN
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Melting Point

54.5 °C
Record name Tonalide
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Synthesis routes and methods

Procedure details

However, if there was added to the base the same amount of (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one or (6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one the whole olfactif effect was closer to the one provided by Tonalide®. The effect obtained by the addition of (6RS,7RS) -5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one was also slightly more ambrette than the one imparted by (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one.
Name
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tonalide?

A1: The molecular formula of this compound is C18H26O, and its molecular weight is 258.4 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, they utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in various environmental and biological samples. [, ]

Q3: How stable is this compound in different environments?

A3: this compound exhibits persistence in various environments. Studies have detected its presence in sewage sludge, surface waters, sediments, and even fish tissues. [, ] Its stability contributes to its accumulation in these compartments.

Q4: Does this compound degrade during composting processes?

A4: Research indicates that composting can effectively degrade this compound. One study observed a degradation rate of 77.91% for this compound during sludge composting. [] This suggests composting as a potential method for managing this compound-containing waste.

Q5: What are the known ecotoxicological effects of this compound?

A5: Studies have explored the potential effects of this compound on various aquatic organisms. Research has shown that this compound can inhibit the growth of certain marine microalgae species, such as Phaeodactylum tricornutum and Isochrysis galbana, at environmentally relevant concentrations. [, ] Furthermore, exposure to this compound has been shown to negatively impact the development of sea urchin (Paracentrotus lividus) larvae and increase mortality in gilthead seabream (Sparus aurata) larvae. [, ] These findings suggest that this compound might pose risks to sensitive aquatic species, particularly during early life stages.

Q6: How does this compound enter the environment?

A6: The primary pathway for this compound entering the environment is through wastewater discharge. As a common ingredient in personal care products, it is washed off during use and enters sewage systems. Conventional wastewater treatment plants often fail to completely remove this compound, leading to its release into surface waters. [, ]

Q7: Can this compound be removed from wastewater effectively?

A7: While conventional wastewater treatment plants may not completely remove this compound, research suggests that constructed wetlands could offer a promising alternative. Studies have shown effective removal of this compound in different constructed wetland configurations, with removal efficiencies influenced by factors like plant presence, hydraulic loading rate, and temperature. [, ]

Q8: How is this compound typically measured in environmental samples?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound in environmental matrices like water, sludge, and biota. [, , ] This method offers high sensitivity and selectivity for the detection and quantification of this compound at trace levels. Solid-phase extraction (SPE) is often employed as a pre-concentration technique to extract and concentrate this compound from water samples before GC-MS analysis. [, ]

Q9: Are there other techniques available for this compound analysis?

A9: Yes, besides GC-MS, researchers have explored alternative methods like headspace stir bar sorptive extraction (HS-SBSE) coupled with thermal desorption GC-MS for the determination of this compound in sludge samples. [] This solvent-free technique offers advantages in terms of simplicity and minimal sample preparation. Additionally, closed-loop stripping analysis (CLSA) combined with GC-MS detection has been successfully applied for quantifying this compound in various water matrices, including wastewater, river water, and tap water. []

Q10: Does this compound interact with enzymes involved in detoxification or hormone regulation?

A10: In vitro studies using fish models have provided insights into the potential interactions of this compound with biological systems. Research suggests that this compound might interact with certain cytochrome P450 enzymes (CYPs), which are crucial for xenobiotic metabolism and hormone regulation. Specifically, this compound has shown inhibitory effects on CYP3A activity in carp liver microsomes, and to a lesser extent, on CYP1A activity. [] Additionally, this compound has demonstrated the ability to reduce the induction of CYP1A gene transcription (cyp1a) by known inducers like benzo[a]pyrene (B[a]P) in a fish cell line (PLHC-1). [] These findings warrant further investigation into the potential endocrine disrupting effects of this compound.

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